7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride
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Overview
Description
7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine; dihydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine; dihydrochloride typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic conditions. For example, a fluoro-substituted pyridine derivative can be reacted with an amine source in the presence of a strong acid to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine; dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the imidazo[1,2-a]pyridine core, which can have different biological and chemical properties.
Scientific Research Applications
7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine; dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives can be used in biological studies to understand cellular processes and interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine; dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
7-Methylimidazo[1,2-a]pyridin-3-amine; dihydrochloride
8-Methylimidazo[1,2-a]pyridin-3-amine; dihydrochloride
7-Fluoroimidazo[1,2-a]pyridin-3-amine; dihydrochloride
Uniqueness: 7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine; dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methyl groups on the imidazo[1,2-a]pyridine core can lead to distinct properties compared to other similar compounds.
Properties
IUPAC Name |
7-fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3.2ClH/c1-5-6(9)2-3-12-7(10)4-11-8(5)12;;/h2-4H,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXTUMZPOFCSEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN2C1=NC=C2N)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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